N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
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Overview
Description
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino group, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to introduce the tetradecanamide moiety. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as piperidine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzylidene group may yield methoxybenzoic acid, while reduction of the hydrazone moiety may produce hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene group may interact with specific receptors, modulating their function and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)octadecanamide
- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)hexadecanamide
Uniqueness
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different chain lengths, it may exhibit varying degrees of solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
769142-11-2 |
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Molecular Formula |
C24H39N3O3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C24H39N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-23(28)25-20-24(29)27-26-19-21-15-14-16-22(18-21)30-2/h14-16,18-19H,3-13,17,20H2,1-2H3,(H,25,28)(H,27,29)/b26-19+ |
InChI Key |
NXLZAMJNEVPZIT-LGUFXXKBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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